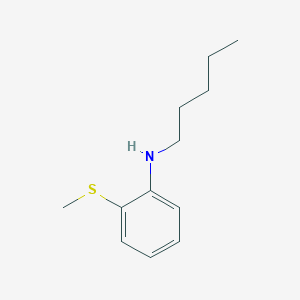
2-(Methylsulfanyl)-N-pentylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-N-pentylaniline: is an organic compound that belongs to the class of aniline derivatives It features a methylsulfanyl group attached to the second carbon of the benzene ring and a pentyl group attached to the nitrogen atom of the aniline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-N-pentylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-pentylaniline with sodium methylsulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-(Methylsulfanyl)-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: 2-(Methylsulfanyl)-N-pentylaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-N-pentylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pentyl group attached to the nitrogen atom may also contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
- 2-(Methylthio)aniline
- N-pentylaniline
- 2-(Methylsulfanyl)benzoic acid
Comparison: Compared to 2-(Methylthio)aniline, 2-(Methylsulfanyl)-N-pentylaniline has an additional pentyl group attached to the nitrogen atom, which may enhance its lipophilicity and alter its chemical reactivity. N-pentylaniline lacks the methylsulfanyl group, making it less versatile in terms of chemical modifications. 2-(Methylsulfanyl)benzoic acid, on the other hand, has a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
Uniqueness: The presence of both the methylsulfanyl and pentyl groups in this compound provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry.
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
2-methylsulfanyl-N-pentylaniline |
InChI |
InChI=1S/C12H19NS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChIキー |
MNJAYNKQSVSWOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=CC=CC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



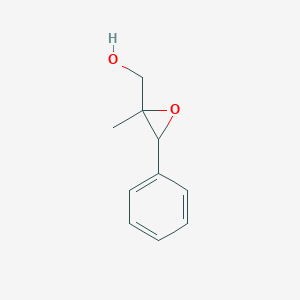
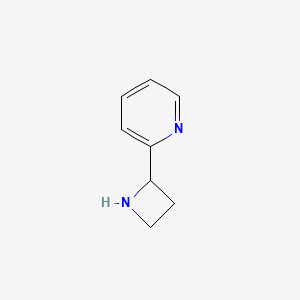
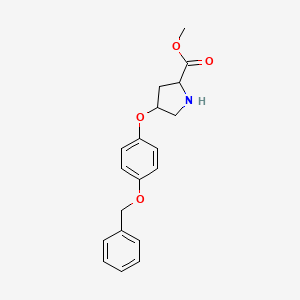

![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
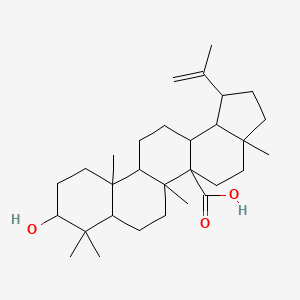
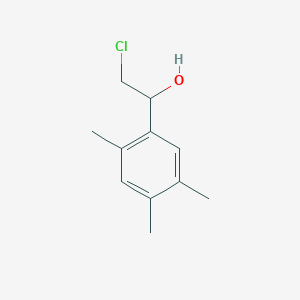


![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)
![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
